molecular formula C17H28N2 B7933683 N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine

Cat. No.: B7933683
M. Wt: 260.4 g/mol
InChI Key: JDKQBFSTIDIKID-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine is an organic compound with a complex structure that includes a benzyl group, an isopropyl group, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or isopropyl groups are replaced by other functional groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-isopropylamine: Shares the benzyl and isopropyl groups but lacks the cyclohexane ring.

    N-Methylcyclohexane-1,2-diamine: Contains the cyclohexane ring and methyl group but lacks the benzyl and isopropyl groups.

Uniqueness

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine is unique due to its combination of functional groups and the cyclohexane ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-N-benzyl-1-N-methyl-2-N-propan-2-ylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-14(2)19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18-3/h4-6,9-10,14,16-18H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKQBFSTIDIKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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